molecular formula C13H22N2OS2 B12493226 3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate

3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate

Cat. No.: B12493226
M. Wt: 286.5 g/mol
InChI Key: FFFFFMMAAYBLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate is a complex organic compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate typically involves the reaction of piperidine derivatives with pyrrolidine-1-carbodithioate under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbodithioate, followed by nucleophilic addition to the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(piperidin-1-yl)propanenitrile: Another piperidine derivative with similar structural features.

    1-{3-oxo-3-[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]propyl}-3-phenylquinoxalin-2(1H)-one: A compound with a similar pyrrolidine structure.

Uniqueness

3-Oxo-3-(piperidin-1-yl)propyl pyrrolidine-1-carbodithioate is unique due to its combination of piperidine and pyrrolidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C13H22N2OS2

Molecular Weight

286.5 g/mol

IUPAC Name

(3-oxo-3-piperidin-1-ylpropyl) pyrrolidine-1-carbodithioate

InChI

InChI=1S/C13H22N2OS2/c16-12(14-7-2-1-3-8-14)6-11-18-13(17)15-9-4-5-10-15/h1-11H2

InChI Key

FFFFFMMAAYBLLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCSC(=S)N2CCCC2

Origin of Product

United States

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